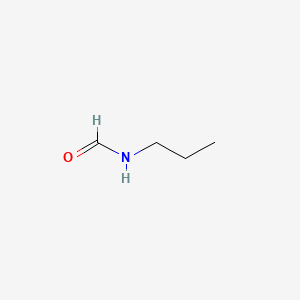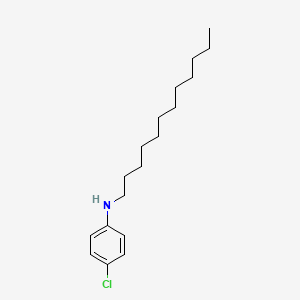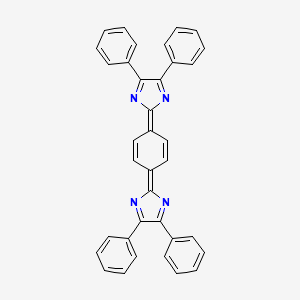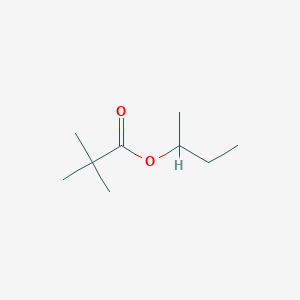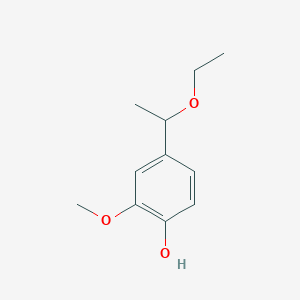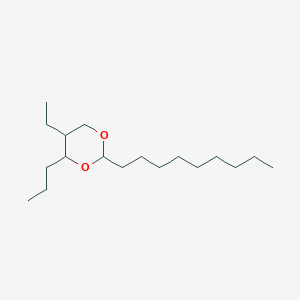
5-Ethyl-2-nonyl-4-propyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2-nonyl-4-propyl-1,3-dioxane is an organic compound with the molecular formula C18H36O2 It belongs to the class of dioxanes, which are cyclic ethers with two oxygen atoms in a six-membered ring
Vorbereitungsmethoden
The synthesis of 5-Ethyl-2-nonyl-4-propyl-1,3-dioxane typically involves the cyclization of appropriate diols or the reaction of epoxides with alcohols under acidic or basic conditions. Industrial production methods may include:
Cyclization of Diols: This method involves the reaction of a diol with an acid catalyst to form the dioxane ring.
Epoxide Ring-Opening: This method involves the reaction of an epoxide with an alcohol in the presence of a catalyst to form the dioxane ring.
Analyse Chemischer Reaktionen
5-Ethyl-2-nonyl-4-propyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-2-nonyl-4-propyl-1,3-dioxane has several applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: It can be used in the study of biological membranes and as a model compound for studying the behavior of cyclic ethers in biological systems.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Ethyl-2-nonyl-4-propyl-1,3-dioxane involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and van der Waals interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, such as drug delivery or polymer production.
Vergleich Mit ähnlichen Verbindungen
5-Ethyl-2-nonyl-4-propyl-1,3-dioxane can be compared with other similar compounds, such as:
1,3-Dioxane,5-ethyl-2,4-dipropyl: This compound has a similar structure but with different substituents, leading to variations in its chemical and physical properties.
1,4-Dioxane: A simpler dioxane compound with different reactivity and applications.
Eigenschaften
CAS-Nummer |
5416-60-4 |
|---|---|
Molekularformel |
C18H36O2 |
Molekulargewicht |
284.5 g/mol |
IUPAC-Name |
5-ethyl-2-nonyl-4-propyl-1,3-dioxane |
InChI |
InChI=1S/C18H36O2/c1-4-7-8-9-10-11-12-14-18-19-15-16(6-3)17(20-18)13-5-2/h16-18H,4-15H2,1-3H3 |
InChI-Schlüssel |
VCCMLUUBOOTDDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1OCC(C(O1)CCC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



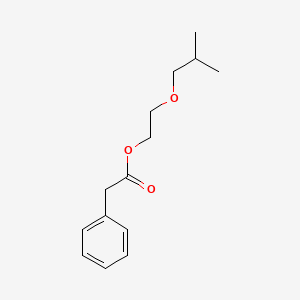


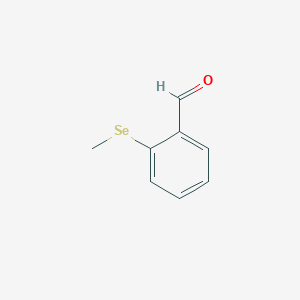
![methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate](/img/structure/B14739225.png)
